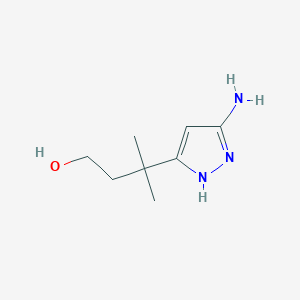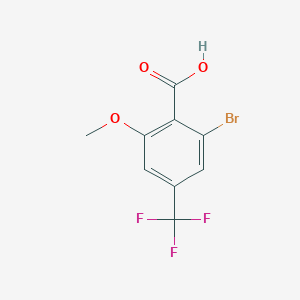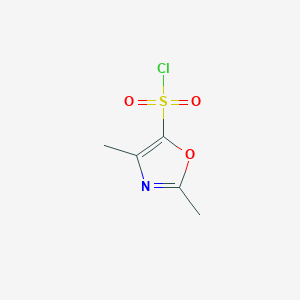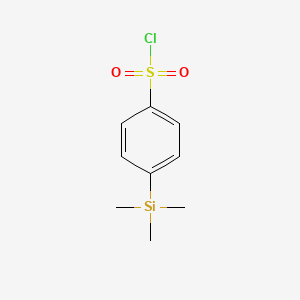
3-ethynylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethynylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H5ClO2S. It is a derivative of benzene, featuring an ethynyl group and a sulfonyl chloride group attached to the benzene ring. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where benzene derivatives undergo substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for 3-ethynylbenzene-1-sulfonyl chloride often involve large-scale electrophilic aromatic substitution reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethynylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation or reduction, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran, with temperature control to optimize reaction rates and yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Applications De Recherche Scientifique
3-ethynylbenzene-1-sulfonyl chloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-ethynylbenzene-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic sites on proteins, enzymes, and other biomolecules . The ethynyl group can also participate in various reactions, further modifying the compound’s activity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-ethynylbenzene-1-sulfonyl chloride include other benzene derivatives with sulfonyl chloride groups, such as:
- Benzene-1-sulfonyl chloride
- 4-methylbenzene-1-sulfonyl chloride
- 4-nitrobenzene-1-sulfonyl chloride
Uniqueness
What sets this compound apart from these similar compounds is the presence of the ethynyl group. This group imparts unique reactivity and properties, making the compound particularly valuable in synthetic chemistry and research applications .
Propriétés
IUPAC Name |
3-ethynylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYPCQHELPVQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)








